

Technical Guide: Spectroscopic Characterization of (3,4-Dichlorophenoxy)acetyl Chloride

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Compound of Interest

Compound Name: (3,4-Dichlorophenoxy)acetyl chloride

Cat. No.: B1281916

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Executive Summary

Compound: **(3,4-Dichlorophenoxy)acetyl chloride** CAS Registry Number: 18624-66-9
(Analogous/Generic) Molecular Formula:

Molecular Weight: 239.48 g/mol

This technical guide provides a comprehensive spectroscopic analysis of **(3,4-Dichlorophenoxy)acetyl chloride**, a critical electrophilic intermediate used in the synthesis of herbicides and pharmaceutical building blocks. Unlike its 2,4-dichloro isomer (a precursor to 2,4-D), the 3,4-isomer presents a distinct aromatic substitution pattern that is diagnostic in NMR spectroscopy.

Critical Handling Note: As an acid chloride, this compound is highly moisture-sensitive. Hydrolysis yields (3,4-dichlorophenoxy)acetic acid and HCl, which drastically alters spectral data. All characterization protocols described below assume strictly anhydrous conditions (solvent:

or

stored over molecular sieves).

Structural Analysis & Synthesis

Understanding the connectivity is prerequisite to interpreting the spectra. The molecule consists of a 3,4-dichlorophenyl ring linked via an ether oxygen to an acetyl chloride moiety.

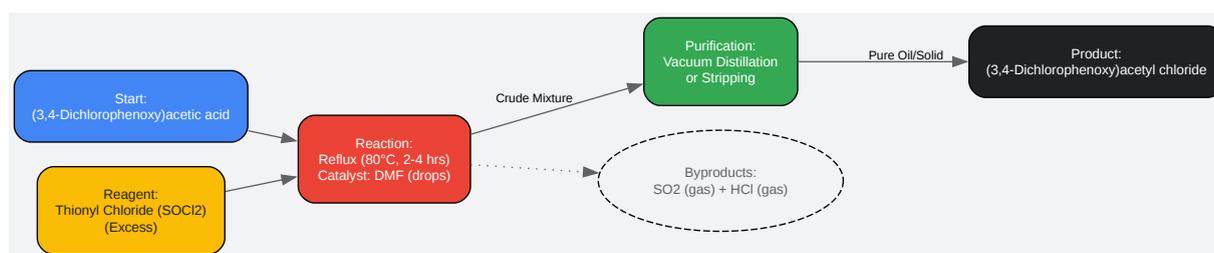
Synthesis Workflow

The standard preparation involves the chlorination of (3,4-dichlorophenoxy)acetic acid using thionyl chloride (

) . This method is preferred for its clean byproduct profile (

and

gases).



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Figure 1: Synthesis workflow converting the acid precursor to the acyl chloride.

Spectroscopic Data

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest validation of the acid chloride functional group. The shift of the carbonyl stretch (

) is the primary quality control marker.

Functional Group	Wavenumber ()	Intensity	Assignment/Notes
C=O Stretch	1810 ± 10	Strong	Diagnostic. Significantly higher freq. than the precursor acid (1710).
C-H (Aromatic)	3050 - 3100	Weak	Aromatic ring protons.
C-H (Aliphatic)	2920 - 2950	Weak	Methylene () group.
C=C (Aromatic)	1470 - 1590	Medium	Ring skeleton vibrations.
C-O-C (Ether)	1230 - 1250	Strong	Aryl alkyl ether linkage.
C-Cl (Aromatic)	1000 - 1100	Medium	In-plane bending/stretching.
Absence of O-H	> 3200	N/A	QC Check. A broad peak here indicates hydrolysis to the acid.

Nuclear Magnetic Resonance (NMR)

3.2.1

H NMR (Proton)

Solvent:

The 3,4-substitution pattern creates an ABX-like aromatic system (or ABC depending on field strength), distinct from the 2,4-isomer.

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
H-2	7.05 - 7.10	d	1H		Aromatic proton between Cl and O (shielded).
H-5	7.35 - 7.40	d	1H		Aromatic proton adjacent to Cl.
H-6	6.80 - 6.85	dd	1H		Aromatic proton adjacent to O.
-CH ₂	4.95 - 5.05	s	2H	-	Methylene next to (Deshielded).

Note: The methylene singlet in the acid chloride (5.0 ppm) typically shifts downfield by 0.2-0.4 ppm compared to the acid precursor (4.7 ppm) due to the electron-withdrawing nature of the chlorine.

3.2.2

C NMR (Carbon)

Solvent:

Carbon Type	Shift (ppm)	Assignment
C=O	170.5 - 172.0	Acyl Chloride Carbonyl.
Ar-C-O	156.0 - 157.0	Ipsso carbon attached to Oxygen.
Ar-C-Cl	133.0, 125.0	Carbons attached to Chlorine (C3, C4).
Ar-C-H	130.8, 116.5, 114.5	Remaining aromatic carbons.
	73.0 - 74.0	Methylene carbon.

Mass Spectrometry (MS)

Ionization: Electron Impact (EI, 70 eV) The mass spectrum is dominated by the chlorine isotope signatures. The molecule contains three chlorine atoms (two on the ring, one in the acyl group).

Isotope Pattern Calculation (

):

- M (All

): 100%

- M+2 (One

): ~96%

- M+4 (Two

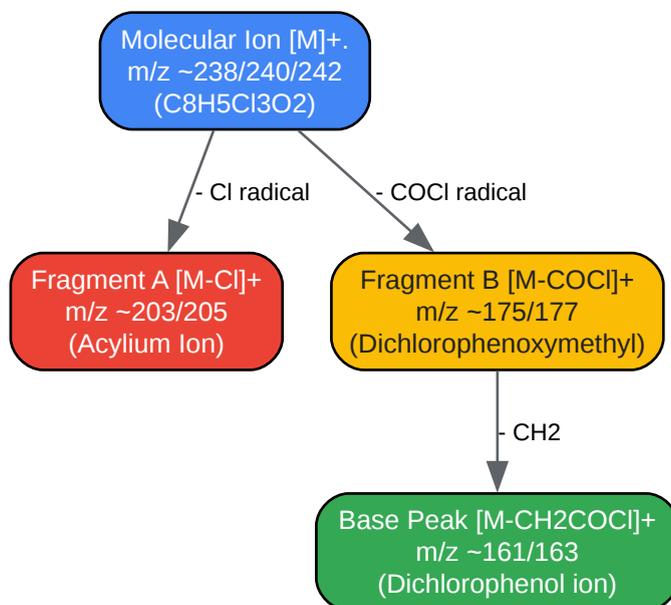
): ~31%

- M+6 (Three

): ~3%

- Observation: Expect a rich cluster of peaks at the molecular ion level.[1]

Fragmentation Pathway:



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Figure 2: Primary fragmentation pathway in Electron Impact MS.

m/z (Nominal)	Intensity	Fragment Identity
238 / 240	Weak	Molecular Ion (
203 / 205	Medium	(Acylium ion).
175 / 177	Strong	. Loss of
161 / 163	Base Peak	. Dichlorophenol radical cation.
133 / 135	Medium	Loss of CO from the phenol fragment.

Experimental Protocols

Synthesis for Analytical Standards

Objective: Prepare 5g of high-purity **(3,4-Dichlorophenoxy)acetyl chloride** for spectral validation.

- Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (or line).
- Charging: Add 5.0 g (22.6 mmol) of (3,4-dichlorophenoxy)acetic acid.
- Reagent Addition: Add 10 mL of Thionyl Chloride () (Large excess to act as solvent).
- Catalysis: Add 1 drop of anhydrous Dimethylformamide (DMF). Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the reaction.
- Reaction: Heat to reflux (approx. 80°C) for 2 hours. The solution should turn from a suspension to a clear amber liquid.
- Work-up:
 - Remove the heat and allow to cool.
 - Connect the flask to a rotary evaporator.
 - Evaporate excess under reduced pressure (use a base trap for the vacuum pump to neutralize HCl/SO₂).
 - Add 5 mL of dry toluene and re-evaporate (azeotropic removal of residual).
- Yield: Expect a viscous oil or low-melting solid. Yield is typically quantitative (>95%).

Sample Preparation for NMR

- Vessel: 5mm NMR tube, oven-dried at 110°C for >1 hour.
- Solvent:

(99.8% D) stored over 4Å molecular sieves.
- Procedure: Dissolve ~10-20 mg of the synthesized chloride in 0.6 mL solvent. Cap immediately. Run spectrum within 15 minutes to avoid hydrolysis from atmospheric moisture.

References

- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Phenoxyacetic acid derivatives. Retrieved from [\[Link\]](#)
- PubChem. (2024). Compound Summary: (3,4-Dichlorophenoxy)acetic acid. Retrieved from [\[Link\]](#)

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Sources

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